molecular formula C22H23N3O2S B6537103 2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1021222-04-7

2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B6537103
CAS RN: 1021222-04-7
M. Wt: 393.5 g/mol
InChI Key: WPQZUKWKIYQLJS-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings including a 1,2,3,4-tetrahydroquinoline ring, a thiophene ring, and a pyridazinone ring. The 1,2,3,4-tetrahydroquinoline is a type of isoquinoline that has been semi-hydrogenated . The thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The pyridazinone is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom.

Scientific Research Applications

Mechanochemistry and Mechanophores

Mechanochemistry involves chemical reactions triggered by mechanical force. Mechanophores are molecules that change physically or chemically in response to force. Researchers at the University of Illinois Urbana-Champaign discovered a mechanophore called NEO, which releases controlled amounts of carbon monoxide when subjected to mechanical force. This property makes it potentially useful as a drug for treating diseases and conditions within the human body .

Tension Model of Bond Activation (TMBA): To understand and predict the reactivity of breaking carbon-carbon (C–C) bonds in mechanophores, a research team developed an intuitive tool called the Tension Model of Bond Activation (TMBA). This computational model simplifies the prediction of C–C bond reactivity during mechanophore design. Here’s how it works:

Biocompatible Materials

Given NEO’s potential as a drug candidate, researchers might explore its use in biocompatible materials. These materials interact favorably with biological systems and could find applications in implants, wound healing, or tissue engineering.

University of Illinois at Urbana-Champaign. “Simple tool could facilitate discovery of new mechanically-responsive materials.” Phys.org, June 18, 2024. Link

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety measures should be taken when handling this compound, including the use of personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of the compound VU0636007-1 or F5106-0298 are currently unknown . The compound contains a 6-methyl-1,2,3,4-tetrahydroquinolin-1-yl moiety , which is a structural feature found in several bioactive molecules . .

Mode of Action

Based on its structural similarity to other tetrahydroquinoline derivatives , it can be hypothesized that it may interact with its targets in a similar manner. These interactions could potentially lead to changes in the activity of the target proteins or enzymes, thereby affecting cellular processes.

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to accurately summarize the biochemical pathways that VU0636007-1 or F5106-0298 affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of the compound’s action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VU0636007-1 or F5106-0298 are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action

Result of Action

The molecular and cellular effects of VU0636007-1 or F5106-0298’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interaction with its targets and its overall stability. Without specific information on vu0636007-1 or f5106-0298’s targets and mode of action, it is challenging to discuss how environmental factors might influence its action .

properties

IUPAC Name

2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-8-10-19-17(15-16)5-2-12-24(19)21(26)7-3-13-25-22(27)11-9-18(23-25)20-6-4-14-28-20/h4,6,8-11,14-15H,2-3,5,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQZUKWKIYQLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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